3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

ACSS2 inhibitor Cancer metabolism Cellular target engagement

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-37-6) is a synthetic small molecule characterized by a hybrid azetidine–imidazolidine-2,4-dione scaffold. It is disclosed in patent US20240009175 as a member of a series of acetyl-CoA synthetase short-chain family member 2 (ACSS2) inhibitors.

Molecular Formula C14H14ClN3O3
Molecular Weight 307.73
CAS No. 2034317-37-6
Cat. No. B2711807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS2034317-37-6
Molecular FormulaC14H14ClN3O3
Molecular Weight307.73
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)CNC3=O
InChIInChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-9(11)5-12(19)17-7-10(8-17)18-13(20)6-16-14(18)21/h1-4,10H,5-8H2,(H,16,21)
InChIKeyNEKKLDDQQWVCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-37-6) and Its Core Pharmacological Identity


3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-37-6) is a synthetic small molecule characterized by a hybrid azetidine–imidazolidine-2,4-dione scaffold. It is disclosed in patent US20240009175 as a member of a series of acetyl-CoA synthetase short-chain family member 2 (ACSS2) inhibitors [1]. ACSS2 is a cytosolic enzyme that converts acetate to acetyl-CoA, supporting lipid synthesis and histone acetylation in cancer and metabolic tissues; its inhibition is pursued in oncology, alcohol use disorder, and viral infection settings [2]. The compound features a 2-chlorophenylacetyl substituent on the azetidine nitrogen, which distinguishes it from other imidazolidine-2,4-dione-based ACSS2 ligands.

Why ACSS2 Inhibitors Are Not Interchangeable: The Case for Chemical Precision in 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Procurement


ACSS2 inhibitors exhibit extreme sensitivity to subtle structural modifications. Within patent US20240009175 alone, the IC50 of 64 exemplified compounds spans over 500-fold—from 0.010 nM to >5.5 nM—depending on the identity of the azetidine N-substituent and the heterocyclic core [1]. This steep structure-activity relationship (SAR) means that replacing the 2-chlorophenylacetyl group with a simpler benzoyl or alkyl substituent, or altering the imidazolidine-2,4-dione ring, can abolish sub-nanomolar cellular potency. The quantitative evidence below demonstrates that the target compound resides in the ultra-potent tier of this chemical series, and that small changes in procurement specification directly determine whether the material is fit for cellular ACSS2 target engagement studies.

Head-to-Head and Cross-Study Quantitative Differentiation Data for 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione


Cellular ACSS2 Inhibition Potency: Sub-Nanomolar IC50 in Human Colorectal Cancer Cells

In a cellular assay measuring incorporation of 14C-acetate into fatty acids in human HCT-15 colorectal carcinoma cells, the compound (annotated as Compound 35 in US20240009175) achieved an IC50 of 0.0100 nM [1]. This places it among the most potent ACSS2 inhibitors disclosed in the patent, approximately 550-fold more potent than Compound 50 (IC50 = 5.5 nM) measured in a biochemical AMP-Glo assay [2]. While the assay formats differ (cellular vs. biochemical), the rank-order potency difference within the same patent series is consistent with the critical role of the 2-chlorophenylacetyl-azetidine fragment in achieving ultra-high affinity ACSS2 binding.

ACSS2 inhibitor Cancer metabolism Cellular target engagement

Biochemical Potency Benchmarking Against a Structurally Distinct ACSS2 Inhibitor Chemotype

Compound 57 from the same patent, which shares the imidazolidine-2,4-dione core but bears a distinct N-substituent, was tested in both cellular (HCT-15) and biochemical (AMP-Glo) ACSS2 assays, yielding IC50 values of 0.0100 nM in both formats [1]. This demonstrates that the imidazolidine-2,4-dione scaffold can deliver consistent sub-nanomolar potency independent of assay format. The target compound, which belongs to the same structural subclass, is expected to exhibit comparable biochemical potency, placing it in the elite tier of ACSS2 inhibitors. By contrast, ACSS2-IN-2 (a structurally unrelated inhibitor from a different chemical series) shows an IC50 of 3.8 nM against recombinant ACSS2 , approximately 380-fold weaker than the compound series disclosed in US20240009175.

ACSS2 inhibition Biochemical assay Potency comparison

Structural Differentiation: The 2-Chlorophenylacetyl-Azetidine Fragment as a Potency Determinant

Analysis of the US20240009175 patent SAR reveals that compounds bearing an N-acyl azetidine linker between the imidazolidine-2,4-dione core and the aryl terminus consistently populate the high-potency cluster (IC50 ≤ 0.010 nM). The presence of an ortho-chloro substituent on the phenylacetyl group further enhances potency, likely through a halogen-π interaction with the ACSS2 binding pocket [1]. This specific substitution pattern differentiates the target compound from analogs such as 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione, which is reported as a dual sEH/FAAH inhibitor rather than an ACSS2 inhibitor, demonstrating that aryl substitution on the azetidine nitrogen dictates target selectivity .

Structure-activity relationship Azetidine ACSS2 inhibitor design

Optimal Scientific and Industrial Use Cases for 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Based on Differentiated Evidence


Cancer Metabolism Studies: Probing Acetate-Dependent Lipid Synthesis in Colorectal and Other ACSS2-Expressing Tumors

The ultra-potent cellular ACSS2 inhibition (IC50 = 0.0100 nM in HCT-15 colorectal cancer cells [1]) makes this compound an ideal chemical probe for dissecting acetate-dependent lipogenesis. At concentrations that fully engage the target without confounding cytotoxicity, researchers can pair this inhibitor with 13C-acetate tracing to quantify the fractional contribution of ACSS2 to acetyl-CoA pools in tumor types where ACSS2 is upregulated, such as hepatocellular carcinoma and glioblastoma [2]. The ortho-chloro substitution on the phenyl ring is hypothesized to confer improved metabolic stability over unsubstituted phenyl analogs, though this remains to be experimentally verified.

Alcohol Use Disorder Research: Blocking Brain Acetate Metabolism via ACSS2

ACSS2 in the brain converts ethanol-derived acetate to acetyl-CoA, contributing to alcohol-induced histone acetylation and gene expression changes linked to addiction [1]. The compound's sub-nanomolar potency enables ex vivo brain slice or in vivo intracerebroventricular administration studies where minimal compound mass achieves full ACSS2 occupancy, reducing vehicle-related neurotoxicity artifacts. The imidazolidine-2,4-dione core confers superior aqueous solubility relative to lipophilic ACSS2 inhibitors such as VY-3-135, facilitating formulation for CNS delivery [2].

Antiviral Research: Targeting Host ACSS2 for Cytomegalovirus (CMV) Replication Inhibition

Patent US20240009175 explicitly claims ACSS2 inhibitors for the treatment of CMV infection [1]. CMV relies on host lipid metabolism for viral envelope biogenesis. The compound's validated cellular potency in human cell lines (HCT-15) supports its evaluation in CMV-infected fibroblast or epithelial cell models. Its activity should be benchmarked against established nucleoside antivirals (e.g., ganciclovir) using viral yield reduction assays, with the advantage that targeting a host enzyme may present a higher barrier to resistance emergence.

Chemical Biology Tool Compound for ACSS2 Structural Studies

The imidazolidine-2,4-dione scaffold's rigid azetidine linker and defined 2-chlorophenylacetyl moiety make this compound suitable for co-crystallization or cryo-EM studies with human ACSS2. At an IC50 of ~0.010 nM, the compound can saturate the enzyme at equimolar concentrations, reducing the protein quantity needed for structural biology campaigns. Its synthesis via Staudinger ketene-imine cycloaddition allows for modular derivatization, enabling the introduction of photoaffinity labels or biotin tags for pull-down experiments without perturbing the core pharmacophore [2].

Quote Request

Request a Quote for 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.